tert-butyl N-(1-carbamimidoylethyl)carbamate hydrochloride
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Overview
Description
tert-Butyl N-(1-carbamimidoylethyl)carbamate hydrochloride: is a versatile chemical compound with the molecular formula C8H18ClN3O2 and a molecular weight of 223.7 g/mol . This compound is known for its use as a protecting group in organic synthesis, particularly in peptide synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-(1-carbamimidoylethyl)carbamate hydrochloride typically involves the reaction of tert-butyl carbamate with an appropriate carbamimidoylethyl derivative under controlled conditions. The reaction is often carried out in the presence of a strong acid, such as hydrochloric acid, to form the hydrochloride salt .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: tert-Butyl N-(1-carbamimidoylethyl)carbamate hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Substitution reactions often involve nucleophiles like amines or alcohols.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized carbamate derivatives, while reduction may produce reduced carbamate forms .
Scientific Research Applications
Chemistry: In chemistry, tert-butyl N-(1-carbamimidoylethyl)carbamate hydrochloride is widely used as a protecting group for amines in peptide synthesis. It helps in the selective protection and deprotection of amine groups during the synthesis of complex peptides .
Biology: In biological research, this compound is used in the synthesis of peptide-based drugs and biomolecules. It aids in the development of new therapeutic agents by protecting sensitive amine groups during chemical reactions .
Medicine: In medicine, this compound is utilized in the synthesis of peptide-based pharmaceuticals. It plays a crucial role in the development of drugs targeting specific biological pathways .
Industry: In the industrial sector, this compound is employed in the large-scale production of peptides and other complex organic molecules. Its use as a protecting group ensures the efficient synthesis of high-purity products.
Mechanism of Action
The mechanism of action of tert-butyl N-(1-carbamimidoylethyl)carbamate hydrochloride involves its role as a protecting group for amines. The compound forms a stable carbamate linkage with the amine group, preventing unwanted reactions during chemical synthesis. The protecting group can be selectively removed under specific conditions, such as acidic or basic environments, to reveal the free amine group for further reactions .
Comparison with Similar Compounds
- tert-Butyl carbamate
- tert-Butyl N-(1-carbamoylethyl)carbamate
- tert-Butyl N-(1-carbamoylmethyl)carbamate
Uniqueness: tert-Butyl N-(1-carbamimidoylethyl)carbamate hydrochloride is unique due to its specific structure, which provides enhanced stability and selectivity as a protecting group. Its ability to form stable carbamate linkages with amines makes it a valuable tool in organic synthesis, particularly in the synthesis of complex peptides and biomolecules .
Properties
IUPAC Name |
tert-butyl N-(1-amino-1-iminopropan-2-yl)carbamate;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17N3O2.ClH/c1-5(6(9)10)11-7(12)13-8(2,3)4;/h5H,1-4H3,(H3,9,10)(H,11,12);1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LYBYSYDYQLVOFF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=N)N)NC(=O)OC(C)(C)C.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18ClN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.70 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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